Regioisomeric Discrimination: 2,5-Dichloro vs. 2,3-Dichloro Affinity for Maleylacetate Reductase
In head-to-head kinetic measurements using purified maleylacetate reductase from 3-chlorobenzoate-grown Pseudomonas sp. strain B13, the 2,5-dichloro regioisomer (2,5-dichloro-4-oxohex-2-enedioate) exhibited a Km of 0.279 mM, whereas the 2,3-dichloro regioisomer showed a Km of 0.19 mM [1]. This represents a 1.47-fold higher Km (i.e., lower apparent binding affinity) for the 2,5-dichloro isomer relative to its 2,3-dichloro counterpart. Both isomers required 2 mol NADH per mol substrate and underwent sequential dechlorination, indicating that the affinity difference is driven by the position of the second chlorine substituent rather than the total chlorine count [2].
| Evidence Dimension | Michaelis constant (Km) for maleylacetate reductase |
|---|---|
| Target Compound Data | Km = 0.279 mM (2,5-dichloromaleylacetate) |
| Comparator Or Baseline | 2,3-Dichloromaleylacetate: Km = 0.19 mM |
| Quantified Difference | 1.47-fold higher Km (lower affinity) for the 2,5-isomer |
| Conditions | Purified maleylacetate reductase from Pseudomonas sp. strain B13; NADH as cosubstrate; pH 7.0, 23 °C [1] |
Why This Matters
Procurement of the correct regioisomer is critical because the 2,5-dichloro substitution pattern directly determines the kinetic bottleneck at the maleylacetate reductase step; substituting the 2,3-isomer would yield a ~1.5-fold overestimation of enzyme affinity and distort in vitro degradation rate predictions.
- [1] Kaschabek SR, Reineke W. Maleylacetate reductase of Pseudomonas sp. strain B13: specificity of substrate conversion and halide elimination. J Bacteriol. 1995;177(2):320-325. (Km data from BRENDA compilation, literature ID 390701.) View Source
- [2] BRENDA: EC 1.3.1.32 — maleylacetate reductase, KM Value table, 2,5-dichloromaleylacetate (0.279 mM) vs. 2,3-dichloromaleylacetate (0.17–0.19 mM). View Source
